![molecular formula C12H14ClNO2 B1467798 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide CAS No. 1782761-07-2](/img/structure/B1467798.png)
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
Overview
Description
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (CCPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a key component in a variety of biochemical and physiological processes and has been used in laboratory experiments to study a variety of physiological processes.
Scientific Research Applications
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as the biochemical and physiological processes involved in drug metabolism. It has also been used to study the effects of various environmental toxins on the body, as well as the biochemical and physiological processes involved in the detoxification of these substances. Additionally, this compound has been used in laboratory experiments to study the effects of various hormones on the body, as well as the biochemical and physiological processes involved in hormone metabolism.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and environmental toxins. By inhibiting this enzyme, this compound can affect the metabolism of these substances, potentially leading to increased or decreased levels of these substances in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can affect the metabolism of a variety of drugs and environmental toxins, potentially leading to increased or decreased levels of these substances in the body. Additionally, this compound has been shown to affect the metabolism of hormones, potentially leading to altered levels of these hormones in the body.
Advantages and Limitations for Lab Experiments
The use of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic, making it safer to use in laboratory experiments than some other compounds. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict the effects of this compound on a given physiological process.
Future Directions
There are a variety of potential future directions for research involving 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide. One potential direction is to further study the mechanism of action of this compound in order to better understand its effects on a variety of physiological processes. Additionally, further research could be done to explore the effects of this compound on various drugs and environmental toxins, as well as the biochemical and physiological processes involved in their metabolism. Additionally, further research could be done to explore the effects of this compound on hormones and their metabolism. Finally, further research could be done to explore the potential therapeutic uses of this compound, such as its potential use as an inhibitor of cytochrome P450.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-methoxy-N-methylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14(16-2)12(15)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDMSSLIOHNOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC=CC=C2Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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